molecular formula C9H10FN3O3 B1670336 Dexelvucitabine CAS No. 134379-77-4

Dexelvucitabine

Numéro de catalogue: B1670336
Numéro CAS: 134379-77-4
Poids moléculaire: 227.19 g/mol
Clé InChI: HSBKFSPNDWWPSL-CAHLUQPWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dexelvucitabine est un analogue nucléosidique de la cytidine et un inhibiteur de la transcriptase inverse. Il a été initialement développé en tant qu'agent expérimental pour la prise en charge de l'infection par le virus de l'immunodéficience humaine. This compound inhibe la réplication du virus de l'immunodéficience humaine de type 1 in vitro .

Applications De Recherche Scientifique

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme transcriptase inverse du virus de l'immunodéficience humaine de type 1. Cette enzyme est responsable de la réplication de l'ARN viral en ADN, une étape cruciale du cycle de vie viral. En inhibant cette enzyme, le this compound empêche la réplication du virus et réduit la charge virale chez les personnes infectées .

Safety and Hazards

When handling Dexelvucitabine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Dexelvucitabine was discontinued in phase II clinical trials due to an increased incidence of grade 4 hyperlipasemia . Therefore, its future development is uncertain.

Analyse Biochimique

Biochemical Properties

Dexelvucitabine plays a significant role in biochemical reactions as a nucleoside reverse transcriptase inhibitor. It inhibits the replication of HIV-1 by interacting with the reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA from RNA. This interaction is crucial for its antiviral activity. This compound also interacts with other biomolecules such as cellular kinases, which phosphorylate the compound to its active triphosphate form .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In HIV-infected cells, it inhibits viral replication, leading to a decrease in viral load. This compound influences cell signaling pathways by interfering with the reverse transcription process, which is essential for viral replication. Additionally, this compound can impact gene expression and cellular metabolism by integrating into the host cell’s DNA, leading to potential cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into the viral DNA during reverse transcription. Once phosphorylated to its active form, this compound triphosphate competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication. This compound also inhibits the activity of the reverse transcriptase enzyme, further preventing the synthesis of viral DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound can maintain its antiviral activity for extended periods in vitro. Its long-term effects on cellular function, including potential cytotoxicity, have been a concern, leading to the discontinuation of its development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it has shown efficacy in reducing viral load. At higher doses, this compound has been associated with toxic effects, including hyperlipasemia and potential damage to pancreatic cells. These adverse effects highlight the importance of determining the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phosphorylation by cellular kinases to form its active triphosphate metabolite, which is essential for its antiviral activity. The compound is also subject to deamination and other metabolic processes that can influence its efficacy and toxicity. Understanding these pathways is crucial for optimizing its therapeutic use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It relies on nucleoside transporters for cellular uptake and is distributed to different cellular compartments where it exerts its antiviral effects. The compound’s distribution can affect its localization and accumulation, influencing its overall efficacy and potential toxicity .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it integrates into the host cell’s DNA. This localization is critical for its antiviral activity, as it allows the compound to interfere with viral replication. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Méthodes De Préparation

La voie de synthèse du dexelvucitabine implique la préparation de la 2',3'-didéhydro-2',3'-didésoxy-5-fluorocytidine. Les conditions réactionnelles comprennent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir les transformations chimiques souhaitées. Les méthodes de production industrielle du this compound impliqueraient probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Dexelvucitabine subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

    Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

    Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Comparaison Avec Des Composés Similaires

Dexelvucitabine est similaire à d'autres inhibiteurs de la transcriptase inverse nucléosidique, tels que la lamivudine et la zidovudine. Il possède des caractéristiques structurelles uniques, notamment la présence d'un atome de fluor et d'un cycle de dihydrofurane, qui contribuent à ses propriétés chimiques spécifiques et à son mécanisme d'action. Parmi les autres composés similaires, on peut citer :

La singularité du this compound réside dans sa structure chimique spécifique et son application potentielle, bien que finalement infructueuse, dans le traitement de l'infection par le virus de l'immunodéficience humaine.

Propriétés

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBKFSPNDWWPSL-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158678
Record name Dexelvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134379-77-4
Record name Reverset
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134379-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexelvucitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134379774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexelvucitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12470
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexelvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXELVUCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8SPJ271W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexelvucitabine
Reactant of Route 2
Dexelvucitabine
Reactant of Route 3
Dexelvucitabine
Reactant of Route 4
Dexelvucitabine
Reactant of Route 5
Reactant of Route 5
Dexelvucitabine
Reactant of Route 6
Dexelvucitabine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.